molecular formula C21H30ClNO4S2 B1250580 Mazaticol hydrochloride monohydrate CAS No. 65104-02-1

Mazaticol hydrochloride monohydrate

Cat. No.: B1250580
CAS No.: 65104-02-1
M. Wt: 460.1 g/mol
InChI Key: ISDSJXYEVLNWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Mazaticol

Mazaticol was first synthesized in the early 1970s by researchers at Tanabe Seiyaku Co. (now Mitsubishi Tanabe Pharma Corporation) as part of efforts to develop centrally acting anticholinergic agents. Its discovery emerged from systematic modifications of the 9-azabicyclo[3.3.1]nonane scaffold, aimed at enhancing central nervous system (CNS) specificity while reducing peripheral side effects. The compound received regulatory approval in Japan in 1978 under the brand name Pentona® for managing drug-induced parkinsonian syndromes.

Key milestones in its development include:

  • 1972 : Publication of the seminal synthesis route for gem-dialkyl-9-azabicyclo[3.3.1]nonane derivatives, laying the foundation for mazaticol's design.
  • 1978 : Commercial launch following clinical trials demonstrating efficacy in reversing extrapyramidal symptoms caused by antipsychotic medications.

Chemical Classification and Taxonomy

This compound belongs to two overlapping chemical classes:

Classification Taxonomic Features
Bicyclic Amines 9-azabicyclo[3.3.1]nonane core with geminal dimethyl groups at C6
Tropane Analogues Structural homology to tropane alkaloids but with a granatane (9-azabicyclo[3.3.1]nonane) skeleton
Thiophene Derivatives Di-(2-thienyl)glycolate ester moiety contributing to lipophilicity and receptor affinity

This dual classification underscores its hybrid nature, combining features of classical alkaloids with synthetic optimization for targeted pharmacodynamic effects.

Structural Significance in Alkaloid Chemistry

The molecular architecture of this compound (C₂₁H₃₀ClNO₄S₂·H₂O) exhibits three critical innovations in alkaloid design:

  • Gem-Dialkyl Substitution : The 6,6-dimethyl group on the bicyclo[3.3.1]nonane ring imposes conformational restraint, favoring binding to muscarinic acetylcholine receptors (mAChRs) in the CNS.
  • Esterified Di-thiophene System : The α,α-di-(2-thienyl)glycolate ester enhances lipid solubility, facilitating blood-brain barrier penetration compared to simpler tropane esters.
  • Quaternary Ammonium Salt : Protonation of the bridgehead nitrogen (pKa ~8.5) ensures ionic interactions with mAChRs while the monohydrate stabilizes the crystalline form.

Table 1: Key Physicochemical Properties

Property Value Method/Source
Molecular Weight 460.05 g/mol PubChem
XLogP3 3.7 Computational
Hydrogen Bond Donors 3 (2 from H₂O, 1 from NH⁺) Crystallography
Topological Polar Surface Area 86.9 Ų ChemAxon

These structural features position mazaticol as a bridge between classical tropane alkaloids (e.g., atropine) and modern synthetic anticholinergics, offering insights into structure-activity relationships for CNS-targeted agents.

Relationship to Parent Compound

The parent compound, (6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate, undergoes two modifications to form the pharmaceutical product:

  • Salt Formation : Hydrochloride salt improves aqueous solubility (1.2 mg/mL in water vs. 0.03 mg/mL for free base).
  • Hydration : Monohydrate stabilizes the crystalline lattice, as evidenced by differential scanning calorimetry showing dehydration endotherms at 110–125°C.

Synthetic Pathway Highlights :

  • Condensation of 2,2-dimethylglutaraldehyde with methylamine yields the bicyclic imine intermediate.
  • Catalytic hydrogenation produces the 9-methyl-9-azabicyclo[3.3.1]nonane core.
  • Esterification with di-(2-thienyl)glycolic acid followed by HCl treatment and crystallization from aqueous ethanol gives the final monohydrate.

This derivatization strategy exemplifies mid-20th century approaches to optimizing natural product scaffolds for therapeutic use, balancing metabolic stability and receptor engagement.

Properties

CAS No.

65104-02-1

Molecular Formula

C21H30ClNO4S2

Molecular Weight

460.1 g/mol

IUPAC Name

(6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrate;hydrochloride

InChI

InChI=1S/C21H27NO3S2.ClH.H2O/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18;;/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3;1H;1H2

InChI Key

ISDSJXYEVLNWPV-UHFFFAOYSA-N

SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.O.Cl

Canonical SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.O.Cl

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1. Treatment of Parkinson's Disease
Mazaticol is predominantly used to manage parkinsonian symptoms induced by psychotropic medications. Its efficacy has been compared to that of trihexyphenidyl, another well-known anticholinergic agent. Clinical studies indicate that mazaticol can improve symptoms in patients who do not respond to other treatments .

2. Anticholinergic Activity
Mazaticol exhibits significant anticholinergic activity within the central nervous system. It functions by blocking muscarinic acetylcholine receptors, thereby reducing cholinergic activity that can exacerbate parkinsonian symptoms .

3. Efficacy in Various Cases
Clinical evaluations have shown that mazaticol is effective in alleviating symptoms of drug-induced parkinsonism. In some cases, it has demonstrated improvements where other anticholinergic agents failed to provide relief .

Table 1: Summary of Clinical Studies on Mazaticol

Study ReferenceYearPatient PopulationFindings
Fujita Medical University 2022Patients with drug-induced parkinsonismEfficacy comparable to trihexyphenidyl; improved symptoms in refractory cases
KEGG Database 2023General Parkinson's populationConfirmed anticholinergic properties; noted for reduced peripheral effects
Synapse Patsnap 2025Clinical trials dataApproved for use; indicated for nervous system diseases

Notable Insights from the Studies

  • Efficacy : In a study conducted by Fujita Medical University, mazaticol was found to be effective in treating symptoms associated with psychotropic drug-induced parkinsonism, showing results similar to those of established treatments like trihexyphenidyl .
  • Safety Profile : The selective action on central nervous system receptors minimizes peripheral side effects, making it a preferable option for certain patient populations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Analogues: Trihexyphenidyl

Trihexyphenidyl, a well-known anticholinergic, shares Mazaticol’s therapeutic application in Parkinson’s disease but differs structurally and pharmacologically.

  • Structural Differences : Trihexyphenidyl lacks the bicyclic framework and thienyl substituents of Mazaticol, instead featuring a simpler piperidine-based structure.
  • Receptor Affinity : Both drugs target mAChRs, but Mazaticol exhibits higher central specificity. Trihexyphenidyl has stronger peripheral effects, leading to a higher incidence of adverse reactions (e.g., constipation, blurred vision) .
  • Clinical Efficacy : In a 1973 double-blind study, Mazaticol showed comparable symptom relief to trihexyphenidyl but with fewer systemic side effects .

Structural Analogues: Hydrochloride Monohydrate Salts

Several hydrochloride monohydrate salts are used in pharmaceuticals, differing in therapeutic purpose and physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) Therapeutic Use Key Features Reference
Mazaticol HCl monohydrate C21H28ClNO3S2·H2O ~458.0* Parkinson’s disease Central mAChR antagonism, low peripheral activity
L-Histidine HCl monohydrate C6H9N3O2·HCl·H2O 209.63 Nutritional supplement Amino acid derivative, stabilizes metal ions
Lidocaine HCl monohydrate C14H22N2O·HCl·H2O 288.81 Local anesthetic Sodium channel blockade, rapid onset
Ropivacaine HCl monohydrate C17H26N2O·HCl·H2O 328.87 Local anesthetic Long-acting, fewer cardiotoxic effects
Bendamustine HCl monohydrate C16H21Cl2N3O2·HCl·H2O 430.72 Antineoplastic agent Alkylating agent, treats lymphoma

*Note: Calculated based on the IUPAC name provided in .

  • Solubility and Stability: Hydrochloride monohydrate forms enhance aqueous solubility and shelf-life. For example, Mazaticol’s monohydrate form likely improves bioavailability compared to non-hydrated salts, similar to creatine hydrochloride’s superior solubility over creatine monohydrate .
  • Crystallography: Unlike ziprasidone hydrochloride monohydrate (space group P-1 with distinct lattice parameters ), Mazaticol’s crystalline structure remains uncharacterized in the provided evidence.

Mechanistic Analogues: Other mAChR Antagonists

  • Biperiden: Another anticholinergic used in Parkinson’s, but it lacks the thienyl groups and shows broader receptor interactions, increasing delirium risk in elderly patients.
  • Glycopyrrolate : A peripherally selective anticholinergic; contrasts with Mazaticol’s central focus.

Research Findings and Clinical Implications

  • Efficacy : Mazaticol’s central specificity reduces off-target effects, as shown in a 1973 trial where it matched trihexyphenidyl’s efficacy with 30% fewer peripheral side effects .
  • Comparative Stability: While bendamustine hydrochloride monohydrate retains >80% stability under controlled drying , Mazaticol’s stability data are absent in the evidence, warranting further study.

Q & A

Q. Advanced Research Focus

  • Molecular Docking Studies: Use software like AutoDock to predict binding affinities with receptors, referencing methodologies applied to indole-derived hydrochloride compounds .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
  • NMR Spectroscopy: Analyze conformational changes in target proteins upon binding, leveraging techniques from studies on amino acid hydrochloride derivatives .

How should researchers resolve contradictions in reported decomposition temperatures for this compound?

Data Contradiction Analysis
Discrepancies often arise from hydration state variability or instrument calibration differences. Mitigate by:

  • Controlled TGA/DSC Protocols: Conduct analyses under inert atmospheres with standardized heating rates (e.g., 10°C/min) .
  • Comparative Studies: Cross-reference data with structurally analogous compounds (e.g., guanine hydrochloride monohydrate) to identify outliers .
  • Hydration State Confirmation: Use Karl Fischer titration to verify water content, as deviations >0.5% can significantly alter thermal profiles .

What strategies optimize this compound’s solubility for preclinical formulations?

Q. Advanced Research Focus

  • BCS Biowaiver Compliance: Perform pH-dependent solubility studies (1.2–6.8 pH range) to classify the compound under BCS guidelines, as done for cephalexin monohydrate .
  • Co-Solvency Approaches: Test biocompatible solvents (e.g., PEG 400) using phase diagrams derived from methods for amino acid hydrochloride salts .
  • Salt Form Screening: Compare solubility with alternative counterions (e.g., sulfate, phosphate) while monitoring stability via accelerated degradation studies .

How can spectroscopic methods address batch-to-batch variability in this compound synthesis?

Q. Basic Research Focus

  • UV-Vis Spectroscopy: Monitor reaction progress by tracking absorbance peaks of intermediates, as applied in thiolated polymer studies .
  • 1H/13C NMR: Identify impurities (e.g., unreacted precursors) with detection limits <0.1%, using protocols from USP monographs .
  • Mass Spectrometry (HRMS): Confirm molecular ion consistency across batches, referencing methodologies for pharmaceutical hydrochloride salts .

What mechanistic insights can be gained from studying this compound’s stability under oxidative stress?

Q. Advanced Research Focus

  • Forced Degradation Studies: Expose the compound to H₂O₂ or UV light, then analyze degradation products via LC-MS, following protocols for nilotinib hydrochloride monohydrate .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying storage conditions, as demonstrated in BCS solubility studies .
  • Radical Scavenger Assays: Investigate antioxidant additives (e.g., ascorbic acid) to mitigate oxidation, referencing thiol-protection strategies for cysteine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.